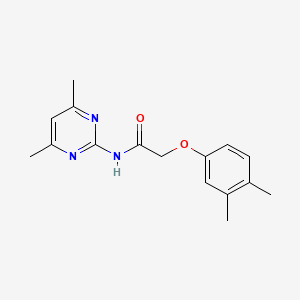
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. It is a potent antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. CPP has been widely studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a competitive antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. By blocking the NMDA receptor, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine prevents the influx of calcium ions into the neurons, which can lead to excitotoxicity and neuronal death. This mechanism of action has been implicated in the potential therapeutic effects of 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine in neurological disorders.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and reduce the symptoms of psychosis in animal models of neurological disorders. 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have analgesic effects, as it can reduce pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is a potent antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine is relatively easy to synthesize and has a long half-life, which allows for sustained effects in animal models. However, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine also has some limitations for lab experiments. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine may have off-target effects on other receptors in the brain, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine. One potential area of investigation is the development of more selective NMDA receptor antagonists, which could have fewer off-target effects than 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine could be investigated for its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Finally, the biochemical and physiological effects of 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine could be further elucidated to better understand its mechanisms of action in the brain.
Métodos De Síntesis
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine can be synthesized by the reaction of 4-methoxyphenylpiperazine with cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been investigated as a potential treatment for schizophrenia, as it has been shown to reduce the symptoms of psychosis in animal models.
Propiedades
IUPAC Name |
cyclohexyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-9-7-16(8-10-17)19-11-13-20(14-12-19)18(21)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNIUYOPTXOQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)




![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)
